molecular formula C15H16N6O B2403429 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one CAS No. 2034288-90-7

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one

Cat. No.: B2403429
CAS No.: 2034288-90-7
M. Wt: 296.334
InChI Key: ATUFJSANTUEGJT-UHFFFAOYSA-N
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Description

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a benzimidazole moiety. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c22-15(10-20-11-16-13-3-1-2-4-14(13)20)19-7-5-12(9-19)21-8-6-17-18-21/h1-4,6,8,11-12H,5,7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUFJSANTUEGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C=CN=N2)C(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.

    Formation of the Pyrrolidine Ring: This can be synthesized via a cyclization reaction involving appropriate precursors.

    Formation of the Benzimidazole Moiety: This can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

    Coupling Reactions: The final compound can be obtained by coupling the triazole, pyrrolidine, and benzimidazole intermediates under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while reduction could yield reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has indicated that compounds containing the benzodiazole and triazole moieties exhibit significant anticancer activities. For instance, derivatives of triazoles have been studied for their ability to induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division . The incorporation of the benzodiazole structure may enhance these effects due to its known biological activities.

Antimicrobial Activity
The benzodiazole and triazole rings are recognized for their antimicrobial properties. Studies have shown that derivatives of these compounds can inhibit the growth of various bacterial and fungal strains. This is particularly relevant in the development of new antibiotics as resistance to existing drugs continues to rise .

Synthesis of Novel Compounds

Building Block for Heterocycles
This compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its structure allows for further functionalization, leading to the creation of novel derivatives with enhanced biological activity. For example, it can be used to synthesize sulfonamide derivatives that have shown promise in treating human liver cancer .

Material Science

Fluorescent Materials
The unique electronic properties of benzodiazole derivatives make them suitable for applications in fluorescent materials. These compounds can be incorporated into polymers or other materials to create sensors or lighting applications due to their ability to emit light upon excitation .

Case Studies and Research Findings

Study Focus Findings
Azzam et al. (2024)Synthesis of benzothiazole derivativesHighlighted effective synthetic routes for creating high-yield hydrazide derivatives with potential biological activities .
PMC Article (2020)Anticancer activity of triazole derivativesDemonstrated that certain triazole compounds can induce apoptosis and inhibit cancer cell growth effectively .
SCIRP Journal (2015)Synthesis of heterocyclesReported on the synthesis of various heterocycles from starting materials like 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, showcasing the versatility of these compounds in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one would depend on its specific biological target. Generally, compounds with triazole, pyrrolidine, and benzimidazole structures can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-Triazol-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethanone: Lacks the pyrrolidine ring.

    1-(3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)ethanone: Lacks the benzimidazole moiety.

    2-(1H-Benzo[d]imidazol-1-yl)ethanone: Lacks both the triazole and pyrrolidine rings.

Uniqueness

2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is unique due to the combination of the triazole, pyrrolidine, and benzimidazole moieties in a single molecule. This unique structure may confer distinct biological activities and properties compared to similar compounds.

Biological Activity

The compound 2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one is a hybrid molecule that combines the structural features of benzodiazoles and triazoles. These classes of compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound through various studies and findings.

Structural Overview

The compound's structure can be broken down into two primary components:

  • Benzodiazole moiety : Known for its potential in drug development due to its ability to interact with various biological targets.
  • Triazole moiety : Recognized for its broad-spectrum biological activities, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds containing benzodiazole and triazole moieties. For instance, derivatives of triazoles have been shown to exhibit significant antiproliferative effects against various cancer cell lines. In a study assessing similar compounds, it was found that certain triazole derivatives had IC50 values ranging from 1.2 to 2.4 nM against human cancer cell lines, indicating potent anticancer activity comparable to established chemotherapeutics like doxorubicin .

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. The inhibition of ergosterol biosynthesis is a well-documented mechanism through which triazoles exert antifungal effects. The compound under investigation may exhibit similar properties due to the presence of the triazole ring, which has been associated with significant antibacterial and antifungal activities .

Anti-inflammatory Properties

Compounds with benzodiazole structures have been reported to possess anti-inflammatory activities. The incorporation of the triazole moiety may enhance these effects by modulating inflammatory pathways. Research on related compounds has shown promising results in reducing inflammation markers in various models .

Case Studies and Research Findings

StudyFindings
Siddiqui et al. (2023)Investigated triazole derivatives for their broad-spectrum bioactivity; highlighted their potential as anticancer agents .
MDPI Study (2024)Showed that compounds with similar structures exhibited antioxidant and anti-inflammatory activities, suggesting potential therapeutic applications .
Cancer Cell Line StudiesCertain benzodiazole-triazole hybrids demonstrated significant cytotoxicity against multiple cancer cell lines with low IC50 values .

The mechanisms through which this compound may exert its biological effects include:

  • Histone Deacetylase Inhibition : Similar compounds have shown potential as histone deacetylase inhibitors, which play a critical role in cancer progression and inflammation .
  • Ergosterol Biosynthesis Inhibition : The triazole component may inhibit fungal growth by disrupting ergosterol synthesis pathways .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity or bioactivity?

The compound combines a benzodiazole moiety linked via a pyrrolidine-triazole scaffold to an ethanone group. The benzodiazole and triazole rings contribute to π-π stacking and hydrogen-bonding interactions, which are critical for binding to biological targets (e.g., enzymes or receptors). The pyrrolidine ring introduces conformational flexibility, potentially enhancing target selectivity. These structural elements are commonly exploited in drug design for their ability to modulate pharmacokinetic properties and binding affinity .

Q. What synthetic methodologies are recommended for optimizing the yield of this compound?

Key steps include:

  • Catalyst selection : Piperidine in anhydrous ethanol under reflux improves condensation reactions (analogous to ).
  • Solvent optimization : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in triazole formation (see for similar triazole syntheses).
  • Purification : Column chromatography with gradient elution (e.g., ethyl acetate/hexane) ensures high purity .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across different assays for this compound?

Contradictions may arise from assay conditions (e.g., pH, temperature) or cellular vs. enzymatic targets. To address this:

  • Perform dose-response studies to establish potency thresholds.
  • Compare structural analogs (e.g., substituent variations on the benzodiazole or triazole) to identify pharmacophores.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to validate mechanisms .

Q. What computational modeling approaches are suitable for predicting this compound’s interaction with biological targets?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Molecular Docking : Use software like AutoDock Vina to simulate binding poses with target proteins (e.g., kinases or GPCRs).
  • Molecular Dynamics (MD) Simulations : Assess binding stability over time under physiological conditions (see for docking examples) .

Q. How should researchers validate the compound’s structural integrity post-synthesis?

  • Spectroscopic cross-validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and IR to confirm functional groups.
  • Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or regiochemistry (as in for related structures).
  • Elemental analysis : Verify purity by comparing experimental vs. theoretical C/H/N ratios .

Q. What strategies are effective for establishing structure-activity relationships (SAR) for derivatives of this compound?

  • Systematic substitution : Modify the benzodiazole (e.g., electron-withdrawing groups) or triazole (e.g., alkyl/aryl substituents) and test bioactivity.
  • Pharmacophore mapping : Use 3D-QSAR models to correlate substituent positions with activity.
  • In silico screening : Prioritize derivatives with improved ADMET profiles using tools like SwissADME .

Methodological Challenges & Solutions

Q. How can researchers troubleshoot low yields during the final coupling step of the synthesis?

  • Stoichiometry adjustment : Ensure a 1.2:1 molar ratio of the pyrrolidine-triazole intermediate to the benzodiazole precursor.
  • Activating agents : Use EDCI/HOBt for amide bond formation (if applicable).
  • Temperature control : Maintain 0–5°C during sensitive steps to minimize side reactions .

Q. What advanced techniques are recommended for characterizing degradation products of this compound under physiological conditions?

  • HPLC-MS/MS : Identify degradation fragments via high-resolution mass spectrometry.
  • Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions to simulate stability challenges.
  • Metabolite profiling : Use liver microsomes or hepatocyte assays to track metabolic pathways .

Q. How can cross-disciplinary approaches enhance research on this compound’s mechanism of action?

  • Combine chemical biology (e.g., click chemistry for target identification) with biophysics (e.g., ITC for binding thermodynamics).
  • Integrate genomic profiling (e.g., RNA-seq) to identify downstream pathways affected by the compound.
  • Collaborate with materials science to explore nanoformulations for improved bioavailability .

Data Presentation & Validation

Q. What statistical methods are appropriate for analyzing dose-dependent bioactivity data?

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50} values.
  • ANOVA with post-hoc tests : Compare multiple derivatives under varying conditions.
  • Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .

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